4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H11FN2O4 and its molecular weight is 290.25. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy
A study by Ushakumari et al. (2008) focused on vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and FT-Raman spectra, of a compound closely related to 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. This research explored the vibrational wavenumbers and assignments using quantum chemistry codes, highlighting the importance of such compounds in spectroscopic studies (Ushakumari et al., 2008).
Alzheimer's Disease Research
Kepe et al. (2006) utilized a derivative of this compound in Alzheimer's disease research. The compound was used as a molecular imaging probe with PET (Positron Emission Tomography) to quantify serotonin 1A receptor densities in the brains of Alzheimer's patients, illustrating its application in neurodegenerative disease research (Kepe et al., 2006).
Synthesis of Gefitinib
Jin et al. (2005) conducted research on the synthesis of Gefitinib, an anti-cancer drug, where a derivative of this compound was used as an intermediate. This study illustrates the role of such compounds in the synthesis of therapeutically significant drugs (Jin et al., 2005).
Corrosion Inhibition Studies
A study by Mishra et al. (2018) investigated the effect of benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on the corrosion inhibition of mild steel. The study demonstrates the potential application of these compounds in corrosion science (Mishra et al., 2018).
Radiosynthesis and Evaluation
Le Bars et al. (1998) reported on the high-yield radiosynthesis of a fluoro analog of a compound similar to this compound. This research is indicative of applications in radiopharmaceuticals and imaging (Le Bars et al., 1998).
Structural Investigation
Dey et al. (2021) conducted a crystal structure analysis of a compound closely related to this compound. The study emphasizes the importance of such compounds in crystallography and structural chemistry (Dey et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving the removal of hydrogen atoms from certain positions in their structure . This can lead to changes in the compound’s structure and its interactions with other molecules, potentially affecting downstream biochemical pathways .
Pharmacokinetics
Factors such as how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all influence its overall effect .
Result of Action
The compound’s interactions with its targets and its effects on biochemical pathways can lead to changes at the molecular and cellular level .
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-11-6-7-12(13(8-11)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUMQLMKAGLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.